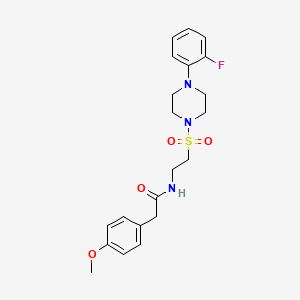

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4S/c1-29-18-8-6-17(7-9-18)16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-5-3-2-4-19(20)22/h2-9H,10-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBDJKCCEPGLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and an acetamide moiety, which contribute to its pharmacological properties. The presence of the 2-fluorophenyl group enhances its binding affinity to various biological targets.

Molecular Formula: C21H26FN3O5S

Molecular Weight: 421.52 g/mol

CAS Number: 897618-22-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Interaction: The compound may bind to G-protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory processes and cancer progression, potentially modulating pathways such as NF-kB and MAPK signaling.

- Cell Proliferation and Apoptosis: The compound's ability to induce apoptosis in cancer cells suggests it may be effective in cancer therapy.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| HepG2 (Liver Cancer) | 10.0 | |

| HT29 (Colon Cancer) | 9.5 |

Anticonvulsant Activity

In addition to its antitumor effects, the compound has shown potential anticonvulsant activity in animal models, indicating its versatility as a therapeutic agent.

| Model | ED50 (mg/kg) | Effectiveness |

|---|---|---|

| PTZ-induced seizures | 25.0 | High protection rate |

Case Studies

-

Antiproliferative Effects on Breast Cancer Cells:

A study demonstrated that this compound significantly reduced the viability of MCF-7 cells with an IC50 value of 12.5 µM, suggesting its potential as a chemotherapeutic agent against breast cancer . -

Mechanistic Insights:

Research indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This was confirmed by flow cytometry analysis, which showed an increase in sub-G1 population after treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine and Acetamide Moieties

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- Electron-Donating vs.

- Steric Effects : Ethoxy substitution (CAS 897618-27-8) introduces steric hindrance, which may reduce binding affinity but improve metabolic stability .

- Heterocyclic Modifications : Thiazole-containing analogs (e.g., compound 13 in ) show marked MMP inhibitory activity, suggesting that the target compound’s sulfonylethyl chain could be optimized for similar targets .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide, and how can purity be ensured?

- Answer : The synthesis typically involves sequential reactions starting with piperazine derivatives and sulfonyl chlorides. Critical steps include sulfonylation of the piperazine ring followed by coupling with the acetamide moiety. Purity is ensured via chromatographic techniques (e.g., TLC, HPLC) and spectroscopic validation (NMR, IR) . Reaction conditions (temperature, solvent, time) must be tightly controlled to avoid side products .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?

- Answer : 1H/13C NMR is essential for verifying the piperazine, sulfonyl, and acetamide groups. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry provides molecular weight validation . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex regions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Answer : Stability studies use HPLC to monitor degradation products over time under stressors (light, heat, humidity). Accelerated stability testing (e.g., 40°C/75% RH for 6 months) quantifies degradation kinetics .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate findings with structural analogs. Dose-response curves and kinetic studies clarify efficacy thresholds . Additionally, molecular docking can predict target interactions (e.g., serotonin/dopamine receptors) to guide mechanistic studies .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Answer : Modify substituents on the piperazine or phenyl rings to enhance solubility (e.g., introducing polar groups) or metabolic stability. LogP measurements and microsomal assays (e.g., liver microsome stability) guide structural tweaks . Prodrug formulations (e.g., ester prodrugs) may improve oral bioavailability .

Q. How can computational methods streamline structure-activity relationship (SAR) studies?

- Answer : Molecular dynamics simulations predict binding modes to targets like GPCRs. QSAR models trained on analogs with fluorophenyl/piperazine motifs identify critical substituents for activity. Tools like AutoDock Vina or Schrödinger Suite validate hypotheses .

Q. What experimental designs mitigate off-target effects in pharmacological assays?

- Answer : Use counter-screening against related receptors (e.g., 5-HT1A vs. D2 receptors) and selectivity panels (e.g., CEREP’s BioPrint®). CRISPR-edited cell lines (e.g., receptor knockouts) confirm on-target effects .

Methodological Tables

| Parameter | Recommended Technique | Purpose | Reference |

|---|---|---|---|

| Purity Assessment | HPLC (C18 column, acetonitrile/water gradient) | Quantify impurities ≤0.1% | |

| Structural Validation | 1H/13C NMR (DMSO-d6, 500 MHz) | Assign sulfonyl, piperazine, and acetamide groups | |

| Stability Testing | Forced degradation (40°C/75% RH) | Identify degradation pathways | |

| Target Interaction | Molecular Docking (AutoDock Vina) | Predict binding affinity to GPCRs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.